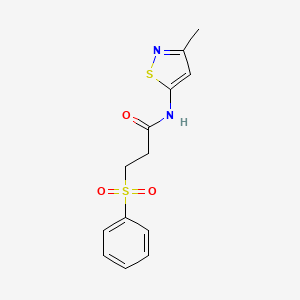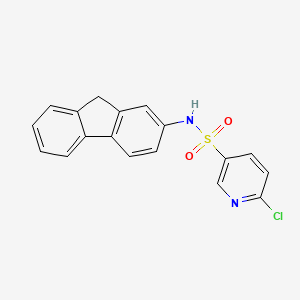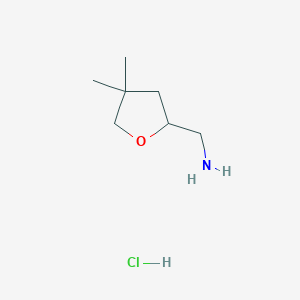![molecular formula C13H16N2O2 B2593613 5-Methyl-5-[4-(propan-2-yl)phenyl]imidazolidine-2,4-dione CAS No. 208337-63-7](/img/structure/B2593613.png)
5-Methyl-5-[4-(propan-2-yl)phenyl]imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-5-[4-(propan-2-yl)phenyl]imidazolidine-2,4-dione is a chemical compound with the molecular formula C13H16N2O2 and a molecular weight of 232.28 g/mol . It is also known by its IUPAC name, 5-(4-isopropylphenyl)-5-methyl-2,4-imidazolidinedione . This compound is characterized by its imidazolidine-2,4-dione core structure, which is substituted with a methyl group and a 4-(propan-2-yl)phenyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5-[4-(propan-2-yl)phenyl]imidazolidine-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-isopropylbenzaldehyde with glycine, followed by cyclization to form the imidazolidine-2,4-dione ring . The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired level of purity .
化学反応の分析
Types of Reactions
5-Methyl-5-[4-(propan-2-yl)phenyl]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the phenyl ring or the imidazolidine core .
科学的研究の応用
5-Methyl-5-[4-(propan-2-yl)phenyl]imidazolidine-2,4-dione has several scientific research applications:
作用機序
The mechanism of action of 5-Methyl-5-[4-(propan-2-yl)phenyl]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as tankyrase, which plays a role in the Wnt/β-catenin signaling pathway . This inhibition can lead to the modulation of cellular processes, such as cell proliferation and apoptosis, making it a potential candidate for cancer therapy .
類似化合物との比較
Similar Compounds
5-Methyl-5-[4-(4-oxo-3H-quinazolin-2-yl)phenyl]imidazolidine-2,4-dione: This compound has a similar imidazolidine-2,4-dione core but with a different substituent on the phenyl ring.
5-Ethyl-5-(propan-2-yl)imidazolidine-2,4-dione: Another similar compound with an ethyl group instead of a methyl group.
Uniqueness
5-Methyl-5-[4-(propan-2-yl)phenyl]imidazolidine-2,4-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to inhibit tankyrase and modulate the Wnt/β-catenin signaling pathway sets it apart from other similar compounds, making it a valuable compound for scientific research and potential therapeutic applications .
特性
IUPAC Name |
5-methyl-5-(4-propan-2-ylphenyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-8(2)9-4-6-10(7-5-9)13(3)11(16)14-12(17)15-13/h4-8H,1-3H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZJJCAJHFRRSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2593533.png)

![3-{[4-(Tert-butyl)benzyl]sulfanyl}-1-(4-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2593537.png)
![(1R,2R,4S)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID](/img/structure/B2593538.png)

![1-(2-Ethoxyphenyl)-3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2593542.png)
![N-(2,5-dimethoxyphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2593545.png)
![N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2-ethylbutanamide](/img/structure/B2593546.png)
![N4-(3-fluorophenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2593547.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide](/img/structure/B2593549.png)

![(2E,3E)-3-(N-hydroxyimino)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-1-phenylpropan-1-one](/img/structure/B2593551.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide](/img/structure/B2593552.png)

